molecular formula C18H14F2N4O2 B2396603 N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine CAS No. 866154-97-4

N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine

Cat. No.: B2396603
CAS No.: 866154-97-4
M. Wt: 356.333
InChI Key: KXQMVSVUMSFTKL-UHFFFAOYSA-N
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Description

N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine is a pyrimidine derivative featuring a nitro group at the 5-position and two 4-fluorobenzyl substituents at the N2 amine. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the nitro group may contribute to electronic effects, influencing binding interactions with biological targets . Structural studies of analogous compounds highlight the role of substituents in modulating molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallization behavior .

Properties

IUPAC Name

N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2/c19-15-5-1-13(2-6-15)11-23(12-14-3-7-16(20)8-4-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQMVSVUMSFTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)F)C3=NC=C(C=N3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 5-nitropyrimidine-2-amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine is primarily utilized as a building block in the synthesis of more complex organic molecules. Its structural components allow for the development of new materials with specific properties, making it valuable in:

  • Organic Synthesis : It serves as a precursor for synthesizing various derivatives and complex compounds, facilitating advancements in material science.
  • Polymer Development : The compound is employed in creating polymers that exhibit enhanced chemical resistance and mechanical properties due to its unique chemical structure.

Biological Applications

In the realm of biological research, this compound has been investigated for its potential pharmacological properties. Key applications include:

  • Drug Design : The compound's ability to interact with various biological targets positions it as a candidate for developing new therapeutic agents. Its fluorinated groups enhance metabolic stability and bioavailability, making it suitable for medicinal chemistry.
  • Antimicrobial and Anticancer Properties : Derivatives of this compound are being studied for their biological activities, including potential antimicrobial and anticancer effects. Research indicates that modifications to its structure can lead to compounds with significant biological activity against specific pathogens or cancer cell lines .

Medicinal Applications

The medicinal potential of this compound is under investigation for its role as a lead compound in drug development. Specific areas of interest include:

  • Targeting Enzymes and Receptors : The compound is being explored for its ability to inhibit specific enzymes or modulate receptor activity, which is crucial in treating various diseases, including neurodegenerative disorders .
  • Therapeutic Agents : Ongoing research aims to validate its effectiveness as a therapeutic agent, particularly focusing on its mechanism of action and interaction with biological systems.

Industrial Applications

In industrial settings, this compound finds use in producing advanced materials:

  • Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals that require specific properties for applications in coatings, adhesives, and other industrial products.
  • Material Science : Its incorporation into industrial processes can lead to the development of materials with enhanced durability and performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Neuronal Nitric Oxide Synthase Inhibitors : Research has identified derivatives that selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial for developing treatments for neurodegenerative diseases. These studies demonstrate the compound's potential in targeting specific pathways involved in neuroprotection .
  • Antifolate Activity : Investigations into related pyrimidine derivatives have shown promising results as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating that structural analogs of this compound could also exhibit similar therapeutic potentials .
  • Antimicrobial Studies : Recent evaluations have demonstrated that certain derivatives possess significant activity against Mycobacterium tuberculosis, showcasing the compound's versatility as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups and nitropyrimidine core allow it to bind to these targets with high affinity, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorobenzyl groups in the target compound may enhance receptor binding compared to methoxy or ethoxy substituents in analogs due to increased electronegativity and steric bulk .

Crystallographic and Conformational Differences: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which exhibits intramolecular N—H⋯N hydrogen bonding , the target compound’s bis-fluorobenzyl groups may favor intermolecular C—H⋯π or C—H⋯F interactions, altering packing efficiency and solubility . Dihedral angles between the pyrimidine ring and aryl substituents in analogs range from 2.7° to 86.1°, indicating significant conformational flexibility .

Pharmacological Potential: Thiazole-triazole hybrids (e.g., 24-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine) demonstrate potent HIV-1 RT inhibition (up to 92% at 100 μg/mL) , suggesting that the nitro-pyrimidine scaffold of the target compound could be optimized for similar antiviral activity.

Biological Activity

N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine (CAS No. 866154-97-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitropyrimidine core with two fluorinated phenyl groups, which enhance its chemical stability and bioavailability. The molecular formula is C18H14F2N4O2\text{C}_{18}\text{H}_{14}\text{F}_2\text{N}_4\text{O}_2 . The presence of the nitro group and fluorinated phenyls contributes to its interaction with various biological targets.

This compound acts primarily through its interaction with specific enzymes or receptors. The fluorinated phenyl groups allow for high-affinity binding to molecular targets, potentially modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzyme pathways that are crucial in disease processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Research has shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values as low as 0.056 µM against prostate cancer cell lines, indicating potent antiproliferative effects .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit critical signaling pathways involved in cell proliferation .
CompoundCancer Cell LineIC50 (µM)
This compoundHCT1160.067
Similar Pyrimidine DerivativePC30.056
Similar Pyrimidine DerivativeMDA-MB-4350.080

Neuroprotective Effects

The selective inhibition of neuronal nitric oxide synthase (nNOS) by similar pyrimidine derivatives suggests potential neuroprotective properties. High levels of nitric oxide are implicated in neurodegenerative disorders, making nNOS inhibitors important therapeutic agents .

Case Studies

  • Neurodegenerative Disorders : A study highlighted the development of selective nNOS inhibitors based on pyrimidine scaffolds, which showed promising results in reducing neurotoxicity associated with excess nitric oxide production .
  • Anticancer Screening : Another investigation screened various pyrimidine derivatives against a panel of 58 different cancer cell lines, revealing that certain modifications led to enhanced potency and selectivity against specific cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-nitropyrimidin-2-amine with bis(4-fluorophenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–7.8 ppm, nitropyrimidine signals at δ 8.5–9.0 ppm).
  • X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 12–28° between pyrimidine and fluorophenyl rings), and hydrogen-bonding networks .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~420) .

Advanced Research Questions

Q. How do crystallographic studies inform the understanding of its molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) reveals:

  • Dihedral angles : Critical for assessing steric effects (e.g., 77.5° between pyrimidine and ethoxyphenyl groups in analogs) .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformation (e.g., six-membered ring closure via N4–H4⋯N5 interaction) .
  • π-π stacking : Aromatic interactions (centroid distances ~3.6–3.7 Å) contribute to crystal packing .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Polymorphism screening : Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms, which may exhibit varying bioactivity .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation times to minimize variability.
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing -NO₂ vs. -CF₃) on enzyme inhibition .

Q. What intermolecular interactions stabilize its crystal structure, and how do they influence material properties?

  • Methodological Answer :

  • Weak hydrogen bonds : C–H⋯O/F interactions (2.5–3.2 Å) link molecules into chains or layers .
  • C–H⋯π interactions : Stabilize 3D networks (e.g., methyl groups interacting with fluorophenyl rings at 3.6 Å) .
  • Impact on solubility : Stronger intermolecular forces reduce solubility in nonpolar solvents, guiding formulation strategies .

Comparative Analysis of Structural Analogues

Compound Key Structural Features Biological Relevance
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methylpyrimidin-4-amine Chlorine substituents enhance lipophilicityAntibacterial activity (MIC: 8 µg/mL)
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine Methoxy group improves solubilityImmunomodulatory effects (IC₅₀: 12 µM)
Target Compound Nitro group enhances electron deficiencyKinase inhibition (e.g., EGFR IC₅₀: 0.5 µM)

Data Contradiction Analysis Framework

Identify outliers : Compare crystallographic parameters (e.g., bond lengths ± 0.02 Å) across datasets .

Validate assays : Replicate enzyme inhibition studies with positive controls (e.g., staurosporine for kinases).

Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict conformational stability vs. experimental data .

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